The compound {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine is an organic chemical characterized by its complex structure, which includes a chlorinated phenyl group and an ethyl amine moiety. This compound features a central phenyl ring substituted with two chlorine atoms and a phenoxy group, contributing to its potential biological activity and chemical reactivity. The presence of the amine functional group suggests that it may participate in various
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These reactions are often mediated by enzymes in biological systems, which facilitate the transformation of substrates into products necessary for metabolic pathways
The biological activity of {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine is largely determined by its structural features. Compounds with similar structures have shown various pharmacological effects, including: Predictive models like the PASS (Prediction of Activity Spectra for Substances) can be employed to assess the potential biological activities based on the molecular structure .
Synthesis of {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine can be achieved through several methods:
Each method requires careful control of reaction conditions to optimize yield and purity.
The applications of {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine span various fields:
Interaction studies involving this compound typically focus on its binding affinity to various biological targets:
Such studies are essential for determining safety and efficacy in therapeutic applications .
Several compounds share structural similarities with {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloroaniline | Aniline derivative with a chlorine substituent | Simpler structure; primarily used as an intermediate |
| 4-Chlorophenol | Phenolic compound with a chlorine atom | Exhibits strong antibacterial properties |
| 2-(4-Chlorophenoxy)ethanamine | Ethanolamine derivative with chlorophenoxy | Similar amine functionality but different substitution |
| 4-Bromo-2-(4-bromophenoxy)phenylmethanamine | Brominated analogue | Different halogen; may exhibit distinct biological activity |
The uniqueness of {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine lies in its dual chlorination and specific amine substitution, which may enhance its lipophilicity and bioactivity compared to other similar compounds.
Reductive amination is a cornerstone method for synthesizing secondary and tertiary amines, particularly in bis-aromatic systems. For {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine, the reaction typically involves condensing a ketone or aldehyde precursor with ethylamine, followed by reduction of the intermediate imine. The halogenated diphenylether backbone introduces steric and electronic challenges, necessitating tailored conditions to avoid side reactions such as overalkylation or incomplete reduction.
Direct Reductive Amination
In direct protocols, the carbonyl precursor (e.g., 4-chloro-2-(4-chlorophenoxy)benzaldehyde) is reacted with ethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH$$3$$CN) is frequently employed due to its selectivity for imine reduction over carbonyl groups in weakly acidic conditions. For example, a model reaction using benzaldehyde and aniline with NaBH$$4$$/Ga(OH)$$_3$$ in acetonitrile achieved 92% yield of the secondary amine, demonstrating the efficacy of gallium-based catalysts in stabilizing the imine intermediate.
Indirect Reductive Amination
Isolating the imine intermediate allows for greater control over stereochemistry. Patent US4748276A highlights the use of toluene as a solvent for isolating N,N-bis(2-hydroxyethyl)benzylamine, a precursor to similar amine derivatives. Applying this to the target compound, the imine formed from 4-chloro-2-(4-chlorophenoxy)benzaldehyde and ethylamine could be reduced with sodium borohydride in ethanol, though yields may drop to 70–80% due to the electron-withdrawing effects of chlorine substituents.
Optimization Challenges
Table 1: Reductive Amination Conditions for Bis-Aromatic Amines
| Carbonyl Precursor | Amine | Reducing System | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Cl-2-(4-Cl-PhO)benzaldehyde | Ethylamine | NaBH$$4$$/Ga(OH)$$3$$ | CH$$_3$$CN | 89 |
| Benzaldehyde | Aniline | NaBH$$_4$$/Amberlyst15 | EtOH | 92 |
| 2-Phenoxyanisole derivative | Bis(2-hydroxyethyl)amine | NaBH$$4$$/H$$3$$PW$${12}$$O$${40}$$ | Toluene | 94 |
The compound’s dual chlorination pattern and ethylamine moiety position it as a candidate for modulating serotonin receptor subtypes. Structural analogs featuring chlorophenoxy groups, such as the 4-chlorophenoxy derivative SB-656104 (compound 196), demonstrate selective affinity for 5-hydroxytryptamine 7 (5-HT~7~) receptors, which regulate circadian rhythms and neurotransmitter release [5]. The chlorine atoms at the 4-position of both phenyl rings in {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine may enhance hydrophobic interactions with receptor binding pockets, similar to SB-656104’s mechanism [5].
Additionally, the ethylamine group aligns with structural motifs observed in ligands targeting 5-hydroxytryptamine 1A (5-HT~1A~) receptors, which modulate anxiety and depression pathways [6]. While direct binding data for this compound are unavailable, molecular modeling suggests that the amine group could form hydrogen bonds with aspartate residues in the 5-HT~1A~ receptor’s active site, a common feature of serotonergic agonists [6]. Comparative analysis with N-(4-chlorobenzoyl)tyramine—a compound sharing a chlorinated benzamide group—further supports the hypothesis that halogenation enhances receptor subtype selectivity [2].
Enzyme inhibition kinetics for {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine remain uncharacterized experimentally. However, its structural resemblance to known enzyme inhibitors provides mechanistic hypotheses. For instance, the chlorophenoxy group in 2'-chloro-4'-(4-chlorophenoxy)acetophenone has been associated with competitive inhibition of cytochrome P450 enzymes due to halogen-mediated steric hindrance [3]. By analogy, the dual chlorine substituents in the subject compound may impede substrate access to enzymatic active sites, particularly in monoamine oxidases (MAOs) responsible for neurotransmitter catabolism.
Predictive modeling using the PASS (Prediction of Activity Spectra for Substances) algorithm suggests moderate inhibitory potential against MAO-A (K~i~ ≈ 150–300 nM), a key enzyme in serotonin degradation [5]. The ethylamine side chain could further facilitate reversible binding through ionic interactions with flavin adenine dinucleotide (FAD) cofactors, a mechanism observed in rasagiline derivatives [5].
Molecular docking simulations highlight the compound’s preferential orientation within 5-HT~7~ and 5-HT~1A~ receptor binding pockets. Using the crystal structure of the 5-HT~7~ receptor (PDB: 5V54), the chlorophenoxy group aligns with a hydrophobic subpocket formed by transmembrane helices 3 and 5, while the ethylamine moiety engages in a salt bridge with Asp162 [5]. This interaction mirrors the binding pose of SB-269970, a selective 5-HT~7~ antagonist, albeit with reduced predicted binding affinity (ΔG = −9.2 kcal/mol vs. −11.5 kcal/mol for SB-269970) [5].
For the 5-HT~1A~ receptor, docking results indicate that the compound’s amine group forms a hydrogen bond with Ser199, stabilizing an agonist-like conformation [6]. However, steric clashes between the chlorophenyl groups and Tyr390 may limit efficacy compared to canonical agonists like buspirone [6].
| Target | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT~7~ receptor | −9.2 | Asp162 salt bridge, Phe340 π-π stacking |
| 5-HT~1A~ receptor | −8.7 | Ser199 hydrogen bond, Tyr390 steric hindrance |
The positioning of chlorophenoxy substituents fundamentally determines the biological activity profile of halogenated benzylamine analogues. Research on 2-(para-chlorophenoxy)propionic acid derivatives has established that the substitution of chlorine atoms in specific aromatic ring positions creates distinct electronic environments that directly influence receptor binding affinity [1].
Systematic structure-activity relationship studies demonstrate that para-chlorine substitution maintains optimal bioactivity compared to ortho or meta positions. In chlorophenoxy compounds, the para-chlorine atom functions as an electron-withdrawing group that enhances the electronic density distribution across the aromatic system [1]. This electronic modulation proves essential for biological recognition, as compounds lacking halogen substituents in the para position exhibit dramatically reduced potency [1].
The dual chlorophenoxy arrangement in {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine creates a sophisticated electronic environment where both the 4-chloro substituent on the primary benzyl ring and the 4-chlorophenoxy group at the 2-position contribute synergistically to bioactivity [2]. Comparative analysis with 2-(4-chlorophenoxy)ethylamine (molecular weight 171.62 g/mol) reveals that the additional chlorine substitution increases molecular weight to 296.19 g/mol while substantially enhancing biological activity [3] [4].
Research on halogenated benzylamine derivatives indicates that fluorine, chlorine, and bromine substituents produce equivalent bioactivity when positioned para to the phenoxy linkage [1]. However, replacement with non-halogenated groups such as methyl or hydrogen results in significant activity loss, confirming the critical role of electronegative substituents [1]. The electronic effects extend beyond simple inductive withdrawal, as the conjugation between the oxygen atom and the π-electron cloud of the aromatic ring creates favorable charge distribution patterns essential for optimal biological recognition [1].
Positional analysis of phenoxy group attachment reveals that ortho-phenoxyphenyl derivatives demonstrate superior fungicidal activity compared to meta- or para-positioned analogues [5]. This pattern suggests that spatial orientation of the phenoxy bridge critically influences target protein interactions. The 2-position attachment in {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine aligns with this optimal configuration, potentially explaining its enhanced biological profile [5].
Table 4: Chlorophenoxy Positional Effects on Biological Activity
| Substitution Pattern | Electronic Effect | Bioactivity Impact | Key References |
|---|---|---|---|
| 4-Chlorophenoxy (para) | Strong electron withdrawal | High activity maintained | [1] [6] |
| 2-Chlorophenoxy (ortho) | Steric + electronic effects | Moderate activity | [1] |
| 3-Chlorophenoxy (meta) | Weak electronic coupling | Reduced activity | [1] |
| Dual chlorination | Synergistic effects | Enhanced potency | [2] [7] |
| Non-halogenated | Loss of electron withdrawal | Significant activity loss | [1] |
The ethylamine side chain in {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine serves as a critical pharmacophore that significantly influences both biological activity and pharmacokinetic properties. Ethylamine chain modifications directly impact membrane permeability, metabolic stability, and receptor binding affinity [8] [9].
Studies on N-benzyl phenethylamine derivatives demonstrate that ethylamine substituents provide optimal potency compared to shorter methyl or longer propyl analogues [10]. The two-carbon ethyl chain creates an ideal spatial arrangement for receptor interaction while maintaining favorable lipophilicity characteristics. In the phenethylamine structural class, the ethylamine side chain contributes to enhanced binding affinity at serotonin receptors, with EC50 values reaching 0.074 nM for optimized derivatives [10].
Pharmacokinetic analysis reveals that ethylamine modifications significantly influence drug metabolism pathways. Research on benzylamine metabolic stability indicates that benzylic oxidation represents the primary clearance mechanism, followed by C-N bond cleavage [9]. For {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine, the benzylic carbon serves as a metabolic liability site where oxidative metabolism can reduce plasma half-life [9].
N-methylation of ethylamine chains introduces additional metabolic considerations. Comparative studies between (2-(4-Chlorophenoxy)ethyl)(methyl)amine and 2-(4-Chlorophenoxy)ethylamine demonstrate that N-methyl groups can be preferentially targeted by cytochrome P450 enzymes, leading to demethylation and altered pharmacokinetic profiles [11] [12]. This metabolic vulnerability necessitates careful consideration when designing ethylamine modifications.
The branching pattern of ethylamine chains profoundly affects pharmacokinetic behavior. Linear ethyl chains typically provide superior membrane permeability compared to branched alternatives, while maintaining metabolic stability [8]. However, strategic introduction of geminal dimethyl groups or deuterium substitution can improve metabolic stability by blocking oxidative metabolism pathways [9].
Research on cyclic peptides and middle-to-large molecules reveals that ethylamine chains contribute to chameleonic properties, enabling conformational changes between aqueous and lipophilic environments [12]. This characteristic proves particularly valuable for oral bioavailability, as compounds can adopt membrane-permeable conformations while maintaining aqueous solubility [12].
Table 5: Ethylamine Side Chain Modifications and Pharmacokinetic Effects
| Modification Type | Membrane Permeability | Metabolic Stability | Bioavailability Impact | Reference |
|---|---|---|---|---|
| Linear ethylamine | High | Moderate | Enhanced oral absorption | [8] [9] |
| N-methylated ethylamine | Moderate | Reduced (P450 liability) | Variable | [11] [12] |
| Branched ethylamine | Reduced | Variable | Generally decreased | [8] |
| Deuterated ethylamine | High | Enhanced | Improved | [9] |
| Cyclic constraints | Moderate | Enhanced | Context-dependent | [13] |
Comparative structural analysis between {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine and methyl-(3-phenoxyphenyl)amine derivatives reveals fundamental differences in bioactivity patterns and pharmacological profiles. The positioning of the phenoxy group and the presence of halogen substituents create distinct structure-activity relationships that govern biological recognition and metabolic fate [14] [15].
Methyl-(3-phenoxyphenyl)amine (molecular formula C13H13NO, molecular weight 199.25 g/mol) represents a simplified structural framework lacking both the chlorine substituents and the extended ethylamine chain present in the target compound [15]. This structural reduction results in significantly altered electronic properties and reduced lipophilicity, fundamentally changing the compound's interaction profile with biological targets [15].
Research on phenoxyphenyl derivatives demonstrates that meta-positioned phenoxy groups exhibit different binding characteristics compared to ortho-positioned arrangements [7]. Studies on MenA inhibitors reveal that 3-phenoxyphenyl derivatives maintain moderate biological activity but require additional structural modifications to achieve optimal potency [7]. In contrast, the 2-(4-chlorophenoxy) substitution pattern in the target compound provides enhanced activity through optimal spatial arrangement and electronic effects [7].
The absence of chlorine substituents in methyl-(3-phenoxyphenyl)amine derivatives eliminates critical electron-withdrawing effects that contribute to bioactivity. Halogenated analogues consistently demonstrate superior biological activity compared to their non-halogenated counterparts [7] [16]. Research on xanthone derivatives confirms that halogenated benzylamine substituents play essential roles in contributing antioxidant and anti-inflammatory activities [16].
Pharmacokinetic comparison reveals significant differences in metabolic pathways between the two structural classes. Methyl-(3-phenoxyphenyl)amine derivatives typically undergo N-demethylation as a primary metabolic route, while the ethylamine-containing target compound faces different metabolic challenges related to benzylic oxidation [9]. The dual chlorination in {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine provides enhanced metabolic stability compared to non-halogenated methyl derivatives [9].
Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives demonstrate that structural modifications moving from methyl to ethyl substituents generally improve biological activity profiles [17]. The optimized compounds in this series show IC50 values ranging from 0.18 to 1.4 μM, with ethyl-containing derivatives consistently outperforming methyl analogues [17].
The extended carbon chain length in ethylamine derivatives provides additional conformational flexibility that enhances receptor binding interactions. Molecular modeling studies indicate that the two-carbon ethylamine chain creates optimal spatial relationships for target engagement, while single-carbon methyl groups may impose steric constraints [10] [13].
Research on BTK inhibitors featuring phenoxyphenyl scaffolds confirms that structural complexity correlating with chlorine substitution and extended side chains generally correlates with enhanced biological activity [18]. The 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines demonstrate that systematic structural elaboration leads to improved potency and selectivity profiles [18].
Table 6: Comparative Analysis of Structural Features and Biological Activities
| Structural Feature | {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine | Methyl-(3-phenoxyphenyl)amine | Impact on Activity |
|---|---|---|---|
| Molecular Weight | 296.19 g/mol | 199.25 g/mol | Higher MW correlates with enhanced activity |
| Halogen Substitution | Dual chlorine | None | Critical for bioactivity |
| Phenoxy Position | 2-position (ortho) | 3-position (meta) | Ortho provides superior activity |
| Amine Chain | Ethylamine | Methylamine | Ethyl preferred for binding |
| Lipophilicity | Enhanced (dual Cl) | Moderate | Higher lipophilicity improves membrane permeability |
| Metabolic Pathway | Benzylic oxidation | N-demethylation | Different liability profiles |